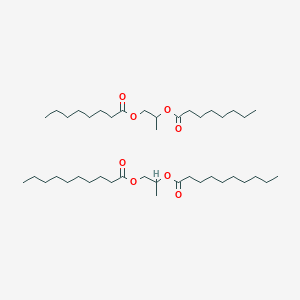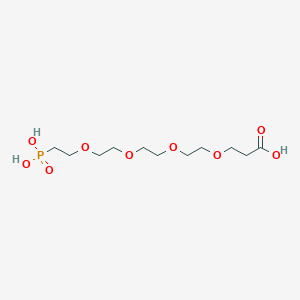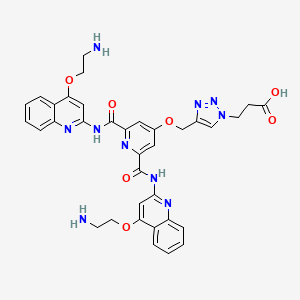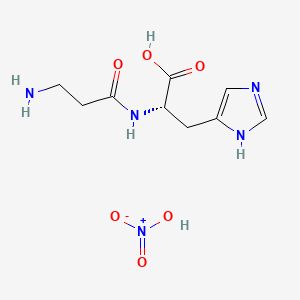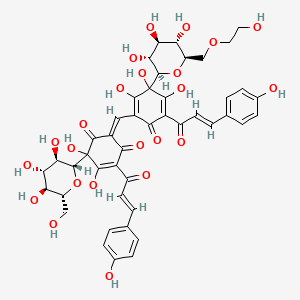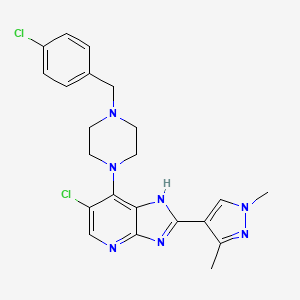
CCT241736
Vue d'ensemble
Description
EP-0042 est un inhibiteur double de FLT3 et de l’Aurora kinase, développé par Ellipses Pharma. Il est actuellement en cours d’investigation comme traitement potentiel de la leucémie aiguë myéloïde (LAM), en particulier pour les patients ayant développé une résistance aux inhibiteurs de FLT3 . Le composé a montré des résultats préliminaires prometteurs lors d’essais cliniques, démontrant une sécurité et une tolérance acceptables, ainsi que des preuves de stabilisation de la maladie .
Applications De Recherche Scientifique
EP-0042 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
EP-0042 exerce ses effets en inhibant sélectivement les kinases FLT3 et Aurora à des concentrations nanomolaires. FLT3 est une tyrosine kinase réceptrice impliquée dans la prolifération et la survie des cellules hématopoïétiques, tandis que les kinases Aurora jouent un rôle crucial dans la division cellulaire . En inhibant ces kinases, EP-0042 perturbe les voies de signalisation cellulaire, conduisant à l’inhibition de la croissance tumorale et à la survenue de la résistance aux inhibiteurs de FLT3 . Le composé a montré une efficacité dans les modèles précliniques de xénogreffes tumorales humaines FLT3-ITD et FLT3-ITD-TKD, ainsi que dans les échantillons primaires de LAM résistants à la quizartinib .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
EP-0042 est synthétisé par une série de réactions chimiques impliquant la formation de dérivés d’imidazo[4,5-b]pyridine. La voie de synthèse implique généralement la réaction du fumarate de 6-chloro-7-[4-(4-chlorophényl)méthyl]pipérazin-1-yl]-2-(1,3-diméthylpyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-3-ium avec divers réactifs dans des conditions contrôlées . Les conditions de réaction spécifiques, y compris la température, les solvants et les catalyseurs, sont optimisées pour obtenir un rendement élevé et une pureté élevée du produit final.
Méthodes de production industrielle
La production industrielle d’EP-0042 implique la mise à l’échelle de la voie de synthèse pour produire le composé en grande quantité. Ce processus nécessite une optimisation minutieuse des conditions de réaction afin de garantir la cohérence et la qualité. Le processus de production est généralement effectué dans un environnement contrôlé pour maintenir l’intégrité du composé et pour se conformer aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
EP-0042 subit diverses réactions chimiques, y compris :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels d’EP-0042.
Réactifs et conditions communs
Les réactifs communs utilisés dans les réactions impliquant EP-0042 comprennent les agents oxydants (par exemple, le peroxyde d’hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions de réaction, telles que la température, le pH et le solvant, sont soigneusement contrôlées pour atteindre les transformations chimiques souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions d’EP-0042 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers dérivés d’imidazo[4,5-b]pyridine substitués .
Applications de la recherche scientifique
EP-0042 a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Comparaison Avec Des Composés Similaires
EP-0042 est unique dans son inhibition double des kinases FLT3 et Aurora, ce qui le distingue des autres inhibiteurs de FLT3. Les composés similaires comprennent :
Midostaurin : Un inhibiteur multi-kinase qui cible FLT3, KIT et PDGFR.
Gilteritinib : Un inhibiteur sélectif de FLT3 utilisé pour le traitement de la LAM récidivante ou réfractaire.
Quizartinib : Un inhibiteur sélectif de FLT3 ayant une activité contre les mutations FLT3-ITD.
Le mécanisme d’inhibition double d’EP-0042 offre un potentiel thérapeutique plus large, en particulier pour surmonter la résistance aux inhibiteurs sélectifs de FLT3 .
Propriétés
IUPAC Name |
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N7/c1-14-17(13-29(2)28-14)21-26-19-20(18(24)11-25-22(19)27-21)31-9-7-30(8-10-31)12-15-3-5-16(23)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBLKUZXRMECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402709-93-6 | |
| Record name | CCT-241736 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402709936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EP-0042 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE94SP78UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







